molecular formula C4H6BrIO2 B14523944 Ethyl 2-Bromo-2-iodoacetate CAS No. 62874-49-1

Ethyl 2-Bromo-2-iodoacetate

Cat. No.: B14523944
CAS No.: 62874-49-1
M. Wt: 292.90 g/mol
InChI Key: CVMRTPHUCUFKLQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-Bromo-2-iodoacetate can be synthesized through a multi-step process involving the halogenation of ethyl acetate. The typical synthetic route includes the bromination of ethyl acetate to form ethyl bromoacetate, followed by iodination to yield the final product. The reaction conditions often involve the use of bromine and iodine in the presence of a suitable solvent and catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-Bromo-2-iodoacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-Bromo-2-iodoacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-Bromo-2-iodoacetate involves its ability to act as an alkylating agent. In substitution reactions, the compound undergoes nucleophilic attack, leading to the displacement of the bromine or iodine atom. In coupling reactions, it forms a zinc enolate intermediate that condenses with carbonyl compounds to give β-hydroxy-esters .

Comparison with Similar Compounds

    Ethyl Bromoacetate: Similar in structure but lacks the iodine atom.

    Ethyl Iodoacetate: Contains iodine but not bromine.

    Ethyl Chloroacetate: Contains chlorine instead of bromine or iodine.

Uniqueness: Ethyl 2-Bromo-2-iodoacetate is unique due to the presence of both bromine and iodine atoms, which provides it with distinct reactivity and versatility in various chemical reactions. This dual halogenation allows for selective transformations and the formation of complex molecules .

Properties

CAS No.

62874-49-1

Molecular Formula

C4H6BrIO2

Molecular Weight

292.90 g/mol

IUPAC Name

ethyl 2-bromo-2-iodoacetate

InChI

InChI=1S/C4H6BrIO2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3

InChI Key

CVMRTPHUCUFKLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(Br)I

Origin of Product

United States

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